molecular formula C6H8F2O3 B13573855 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid

2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B13573855
M. Wt: 166.12 g/mol
InChI Key: ODOPZAMUCBHSOP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a cyclopentane ring. It is a white crystalline powder that is soluble in water and has a melting point of approximately 60-65°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: 2,2-Difluoro-1-oxocyclopentane-1-carboxylic acid.

    Reduction: 2,2-Difluoro-1-hydroxycyclopentane-1-methanol.

    Substitution: 2-Methoxy-2-fluoro-1-hydroxycyclopentane-1-carboxylic acid.

Scientific Research Applications

2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms which can enhance binding affinity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclopentane ring

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H8F2O3/c7-6(8)3-1-2-5(6,11)4(9)10/h11H,1-3H2,(H,9,10)

InChI Key

ODOPZAMUCBHSOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)(C(=O)O)O

Origin of Product

United States

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